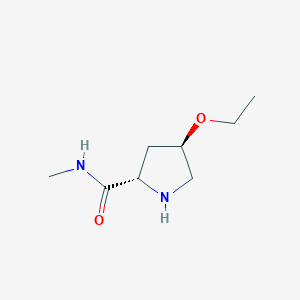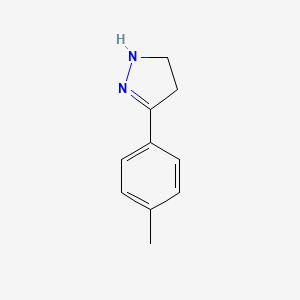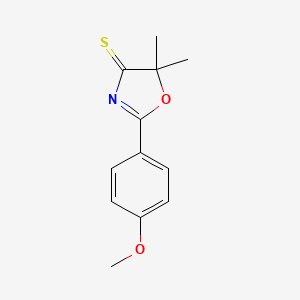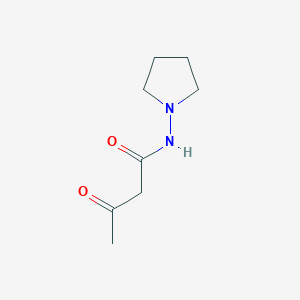
1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a phenyl group and two pyrrole rings attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of pyrrole with acetophenone in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Acetylpyrrole: Shares the pyrrole ring structure but lacks the phenyl group and additional pyrrole ring.
1-(1H-Pyrrol-2-yl)ethanone: Similar structure but with only one pyrrole ring.
2-Pyrrolyl methyl ketone: Another pyrrole derivative with a different substitution pattern.
Uniqueness: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is unique due to its combination of a phenyl group and two pyrrole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112670-90-3 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-phenyl-2,2-bis(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)15(13-8-4-10-17-13)14-9-5-11-18-14/h1-11,15,17-18H |
InChI Key |
GCACFEOZEOVSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CN2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)


![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)


![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)

